molecular formula C13H15IN4O2 B2488932 6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 860787-44-6

6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No.: B2488932
CAS No.: 860787-44-6
M. Wt: 386.193
InChI Key: CBLXEQIGYZDOMV-UHFFFAOYSA-N
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Description

6-Iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide is a specialized chemical reagent built around the imidazo[1,2-a]pyridine scaffold, a structure of high significance in medicinal chemistry due to its wide spectrum of biological activities . This particular compound features an iodine atom at the 6-position, making it a versatile intermediate for further synthetic modification via metal-catalyzed cross-coupling reactions, such as the Pd-catalyzed carbonylation used to introduce carboxamide moieties . The presence of the carbohydrazide functional group further enhances its utility as a building block for the construction of more complex molecules. The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in drug discovery, with derivatives demonstrating potent effects including antimicrobial, antiviral, anticancer, and anti-inflammatory activities . Several marketed drugs, such as the sedative zolpidem and the heart failure treatment olprinone, are based on this core structure, underscoring its therapeutic relevance . Researchers can leverage this iodinated derivative as a key precursor in the synthesis of novel compounds for screening against various biological targets, particularly in the development of new pharmacophores aimed at infectious diseases, oncology, and central nervous system disorders.

Properties

IUPAC Name

6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IN4O2/c1-8(2)5-12(19)16-17-13(20)10-7-18-6-9(14)3-4-11(18)15-10/h3-4,6-8H,5H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLXEQIGYZDOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NNC(=O)C1=CN2C=C(C=CC2=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

6-iodo-N’-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-iodo-N’-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 6-iodo-N’-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: A parent compound with a wide range of biological activities.

    6-bromo-N’-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide: A similar compound with a bromine atom instead of iodine.

    6-chloro-N’-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide: A similar compound with a chlorine atom instead of iodine.

Uniqueness

6-iodo-N’-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets .

Biological Activity

6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound with the molecular formula C13H15IN4O2C_{13}H_{15}IN_4O_2 and a molecular weight of 386.19 g/mol. This compound belongs to the imidazo[1,2-a]pyridine family, which is recognized for its diverse biological activities and potential applications in medicinal chemistry.

PropertyValue
Molecular FormulaC13H15IN4O2C_{13}H_{15}IN_4O_2
Molecular Weight386.19 g/mol
CAS Number860787-44-6
Purity>90%

Synthesis

The synthesis of this compound typically involves the condensation of 2-aminopyridine with various substrates, such as aldehydes or alkenes. The reaction conditions are optimized to achieve higher yields and ensure the purity of the final product through recrystallization or chromatography techniques.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, including neuroblastoma and glioblastoma. The compound's mechanism of action appears to involve disruption of microtubule polymerization, which is crucial for cancer cell proliferation and metastasis.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study evaluating its cytotoxicity, the compound demonstrated lethal concentrations (LC50) significantly lower than those of established chemotherapeutics. For instance:

Cell LineLC50 (nM)
U87200 ± 60
BE18.9
SK>3000

This data suggests that this compound may be more effective than some existing treatments in specific contexts, particularly for chemoresistant cell lines.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in cell cycle regulation and apoptosis. The compound has been shown to induce G2/M phase arrest in treated cells, leading to increased apoptosis rates.

Key Findings on Mechanism

  • G2/M Phase Arrest : Approximately 70% of treated BE cells were found in the G2/M phase post-treatment.
  • Apoptosis Induction : Significant morphological changes indicative of apoptosis were observed, including nuclear condensation and increased cell size heterogeneity.

Additional Biological Activities

Beyond its anticancer properties, there is ongoing research into other potential biological activities of this compound:

  • Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties, although further investigation is needed.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to cancer progression.

Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry : Used as a building block for synthesizing more complex heterocyclic compounds.
  • Drug Development : Explored as a potential therapeutic agent targeting various biological pathways.

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